Lipophilicity Reduction vs. Non-Fluorinated Analog: LogP 1.7 vs. 1.98
The 5-fluoro substitution lowers the computed logP of N-(cyclopropylmethyl)-5-fluoropyridin-3-amine to 1.7 (XLogP3-AA) compared with 1.98 for the non-fluorinated analog N-(cyclopropylmethyl)pyridin-3-amine, representing a ΔlogP of −0.28 [1]. This moderate reduction in lipophilicity is consistent with the electron-withdrawing effect of fluorine and is expected to improve aqueous solubility while retaining sufficient membrane permeability for intracellular target engagement [1].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | N-(cyclopropylmethyl)pyridin-3-amine: LogP = 1.98 (Chemsrc) |
| Quantified Difference | ΔlogP = −0.28 (fluorinated lower) |
| Conditions | Computed values from PubChem (XLogP3-AA 3.0) and Chemsrc, respectively; different algorithms preclude head-to-head statistical comparison but the directional trend is robust. |
Why This Matters
Lower logP correlates with reduced phospholipidosis risk and improved metabolic stability, making the fluorinated compound a more tractable starting point for lead optimization than its non-fluorinated counterpart.
- [1] PubChem. N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine. Compound Summary CID 130164802. https://pubchem.ncbi.nlm.nih.gov/compound/N-_Cyclopropylmethyl_-5-fluoropyridin-3-amine (accessed 2026-05-06). View Source
